molecular formula C6H6N2O2S B3015752 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid CAS No. 933753-92-5

2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid

Cat. No. B3015752
CAS RN: 933753-92-5
M. Wt: 170.19
InChI Key: ZOEZAYVCCMJVCR-UHFFFAOYSA-N
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Description

“2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid” is a chemical compound with the CAS Number: 933753-92-5 . It has a molecular weight of 170.19 . The IUPAC name for this compound is 2,3-dihydropyrazolo[5,1-b][1,3]thiazole-7-carboxylic acid .


Synthesis Analysis

The synthesis of pyrazolo[5,1-b]thiazole-based heterocycles has been described in the literature . The synthesized compounds were characterized by IR, 1H and 13C NMR spectroscopy, and mass spectrometry .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H6N2O2S/c9-6(10)4-3-7-8-1-2-11-5(4)8/h3H,1-2H2,(H,9,10) . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Antimicrobial Activity

The thiazole and pyrazole moieties of 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid have been extensively studied for their antimicrobial properties. These compounds have shown promising results against a range of microbial pathogens. The synthesis of novel pyrazolo[5,1-b]thiazole-based heterocycles has led to the development of potential new drugs with antimicrobial capabilities, which could be crucial in the fight against antibiotic-resistant strains .

Anticancer Agents

Research indicates that derivatives of 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid have potential as anticancer agents. The structural combination of thiazole and pyrazole rings has been found to interact with various biological targets, showing activity against cancer cells. Some derivatives have been evaluated for their ability to inhibit topoisomerase II alpha, a key enzyme in DNA replication and cell proliferation, making them promising candidates for cancer therapy .

Antifungal Applications

The antifungal properties of thiazole derivatives, including 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid, are well-documented. These compounds can be used to develop topical treatments for skin infections caused by fungi. The effectiveness of these compounds against various fungal pathogens highlights their importance in pharmaceutical applications, particularly in treating conditions like athlete’s foot and ringworm .

Future Directions

The future directions for the study of “2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid” and its derivatives could include further exploration of their antimicrobial and anticancer activities . These compounds could serve as leading compounds in the future design of new drug molecules .

Mechanism of Action

Target of Action

The primary targets of 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Mode of Action

It is known that the main approach to both functionalized and fused pyrazoles is the condensation reactions of 1,3-difunctional electrophilic substrates with hydrazines .

Biochemical Pathways

The compound is likely to interact with multiple biochemical pathways due to its complex structure .

Pharmacokinetics

The pharmacokinetic properties of 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid, including its absorption, distribution, metabolism, and excretion (ADME), are currently under investigation. These properties will have a significant impact on the compound’s bioavailability .

Result of Action

Some compounds showed superior cytotoxic activities against certain cell lines , suggesting that 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid may also have potential cytotoxic effects.

Action Environment

The action, efficacy, and stability of 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and temperature

properties

IUPAC Name

2,3-dihydropyrazolo[5,1-b][1,3]thiazole-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2S/c9-6(10)4-3-7-8-1-2-11-5(4)8/h3H,1-2H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOEZAYVCCMJVCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(C=NN21)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid

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